

Technical Profile of Z-D-Dbu(Boc)-OH: Structure and Strategic Utility

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Compound of Interest

Compound Name: Z-D-Dbu(Boc)-OH

CAS No.: 96186-30-0

Cat. No.: B556977

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Z-D-Dbu(Boc)-OH is a derivative of D-diaminobutyric acid (Dbu), a non-proteinogenic amino acid. Its utility in peptide synthesis is defined by the precise arrangement of its protecting groups, which allows for selective chemical manipulation at different stages of a synthetic sequence.

Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its effective application.

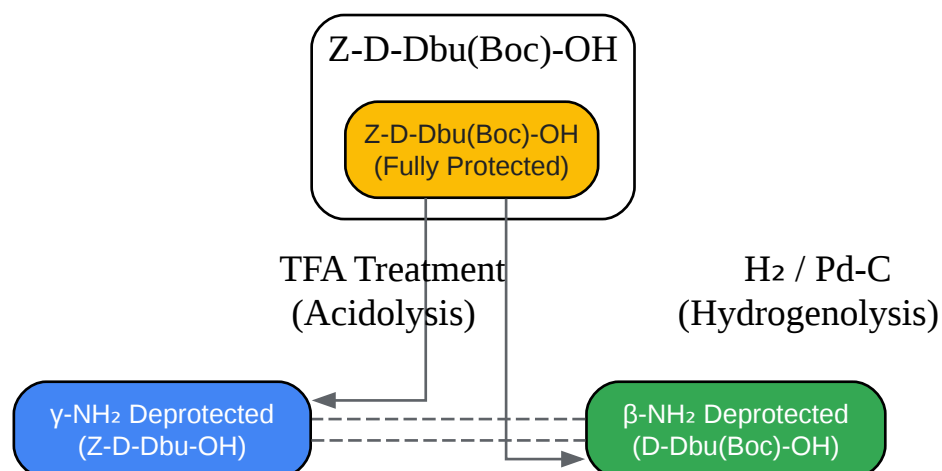
Property	Value	Source
Chemical Name	(3R)-3- {[(Benzyloxy)carbonyl]amino}-4 -[(tert- butoxycarbonyl)amino]butanoic acid	N/A
Synonyms	Z-D-Dbu(Boc)-OH, (R)-4-(Boc- amino)-3-(Z-amino)butyric acid	[1][2]
CAS Number	96186-30-0	[1][3]
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₆	[1]
Molecular Weight	352.38 g/mol	[1][3]
Appearance	Typically a white to off-white solid	General Supplier Data
Purity	≥95% (commonly available)	[2]

The Power of Orthogonal Protection

The core advantage of **Z-D-Dbu(Boc)-OH** lies in the differential lability of its two key protecting groups: the Carboxybenzyl (Z) group and the tert-Butoxycarbonyl (Boc) group.

- Boc Group (on the γ -amino function): This group is highly sensitive to strong acids. It is readily cleaved using reagents like trifluoroacetic acid (TFA), a standard procedure in Boc-based Solid-Phase Peptide Synthesis (SPPS).[4][5]
- Z Group (on the β -amino function): The Z-group is stable to the acidic conditions used for Boc removal. Its cleavage is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), a process known as hydrogenolysis.[6]

This orthogonality is critical. It allows a synthetic chemist to deprotect one amino group while leaving the other intact, enabling the selective formation of branched peptides, lactam bridges for cyclization, or the attachment of specific moieties to the side chain.



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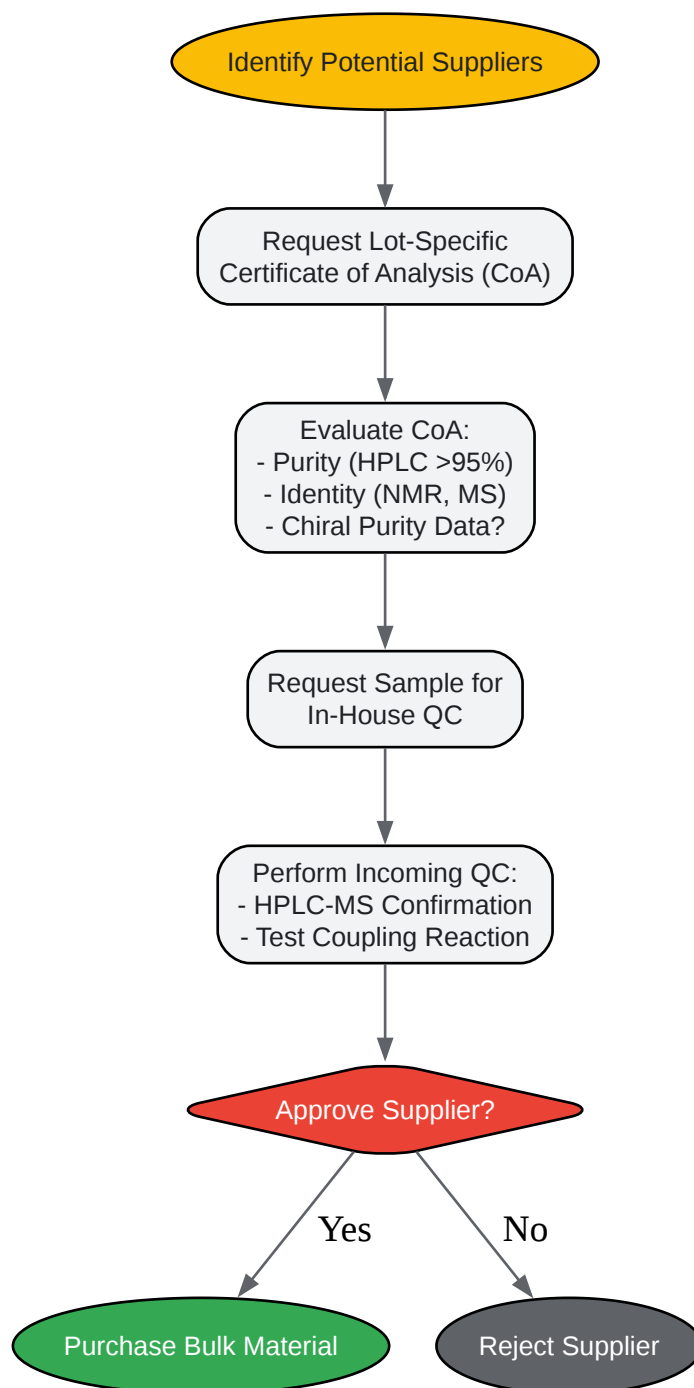
Caption: Orthogonal deprotection strategy for **Z-D-Dbu(Boc)-OH**.

Sourcing High-Quality Reagents: A Guide to Commercial Suppliers

The integrity of a complex peptide synthesis is built upon the quality of its components. Sourcing **Z-D-Dbu(Boc)-OH** requires careful evaluation of potential suppliers to mitigate risks of impurities that can terminate or complicate a synthetic route.

Key Supplier Selection Workflow

A systematic approach to supplier qualification is essential. Researchers should move beyond catalogue specifications and perform due diligence to ensure material quality and consistency.



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Caption: Workflow for qualifying a commercial supplier of **Z-D-Dbu(Boc)-OH**.

Comparison of Commercial Suppliers

The following table summarizes offerings from several known suppliers. Researchers must verify the information on the supplier's website and via a lot-specific Certificate of Analysis before purchase, as product specifications can change.

Supplier	Product Name	CAS Number	Stated Purity/Notes	Availability
Santa Cruz Biotechnology	Z-D-Dbu(Boc)-OH	96186-30-0	For research use only.	Link[3][7]
Arctom Scientific	Z-D-Dbu(Boc)-OH	96186-30-0	Catalog product, available in various sizes.	Link[1]
CymitQuimica	Z-D-Dbu(Boc)-OH	96186-30-0	Purity listed as 95%.	Link[2]
ChemicalBook	Z-D-Dbu(Boc)-OH	96186-30-0	Acts as a directory for various traders, purity often $\geq 95\%$.	Link[8]

Note: The L-isomer, Z-L-Dbu(Boc)-OH (CAS 108919-51-3), is also commercially available from suppliers like Sigma-Aldrich and Santa Cruz Biotechnology.[\[9\]\[10\]](#) Researchers must exercise extreme care to order the correct stereoisomer for their application.

Essential Protocols for Validation and Application

Trust in a reagent is established through verification. The following protocols provide a framework for in-house quality control and a standard application in peptide synthesis.

Protocol 1: Incoming Material Identity and Purity Verification

Objective: To confirm that the received material matches the specifications on the CoA before its use in a synthesis.

Methodology:

- Visual Inspection: Confirm the material is a white to off-white solid, free of discoloration or foreign matter.
- Solubility Check: Test solubility in a small amount of an appropriate organic solvent like DMF or DCM. Incomplete dissolution may indicate impurities.
- Thin-Layer Chromatography (TLC):
 - Prepare a TLC plate (Silica Gel 60 F₂₅₄).
 - Spot a dilute solution of the material alongside an appropriate standard if available.
 - Develop the plate using a mobile phase such as 10% Methanol in Chloroform.
 - Visualize under UV light and/or by staining with a ninhydrin solution. A single, well-defined spot is indicative of high purity.[\[11\]](#)
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
 - Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Acetonitrile:Water.
 - HPLC Conditions (Typical):
 - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: 5% to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 214 nm and 254 nm.
 - MS Conditions (ESI+): Scan for the expected protonated molecular ion [M+H]⁺ at m/z ≈ 353.4.

- Analysis: The HPLC chromatogram should show a major peak (>95% area) corresponding to the product. The mass spectrum for this peak must confirm the correct molecular weight.

Protocol 2: Incorporation into a Peptide Chain via Fmoc-SPPS

Objective: To couple **Z-D-Dbu(Boc)-OH** to a resin-bound peptide with a free N-terminal amine. This protocol assumes the synthesis is proceeding via the Fmoc/tBu strategy.

Materials:

- Fmoc-deprotected peptide-resin (e.g., on Wang or Rink Amide resin).
- **Z-D-Dbu(Boc)-OH**.
- Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
- Kaiser Test kit for monitoring reaction completion.

Methodology:

- Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
- Activation Solution Preparation: In a separate vial, dissolve **Z-D-Dbu(Boc)-OH** (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The choice of HBTU is causal; it is a highly efficient coupling reagent that minimizes the risk of racemization, a known challenge with many amino acid derivatives.[\[12\]](#)

- **Coupling Reaction:** Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature.
- **Reaction Monitoring:** After 1-2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling to all available primary amines. If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours.
- **Washing:** Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
- **Chain Elongation:** The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling.

Conclusion

Z-D-Dbu(Boc)-OH is a powerful and versatile building block for advancing peptide-based drug discovery and chemical biology. Its successful use, however, is not guaranteed by its mere presence on a supplier's list. Scientific rigor demands a systematic approach to sourcing and validation. By implementing the workflows and protocols detailed in this guide—from stringent supplier qualification and in-house QC to optimized coupling strategies—researchers can ensure the chemical integrity of their starting materials. This foundational diligence is paramount for generating reproducible data, achieving high-purity target peptides, and ultimately, accelerating the path from innovative molecular design to impactful scientific discovery.

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